5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole
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Overview
Description
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is a compound that features a pentafluorophenyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with an indole derivative under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the indole ring . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while nucleophilic substitution can produce a variety of substituted indoles.
Scientific Research Applications
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but lacks the indole core.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains the pentafluorophenyl group attached to an acetic acid moiety.
2,3,4,5,6-Pentafluorophenyl trifluoroacetate: Features the pentafluorophenyl group with a trifluoroacetate ester.
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)-1H-indole is unique due to the combination of the pentafluorophenyl group and the indole core. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C14H6F5N |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H6F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-5,20H |
InChI Key |
MQHLLXFMAFRGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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